molecular formula C12H20ClN3S B1456547 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420800-76-5

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Cat. No. B1456547
CAS RN: 1420800-76-5
M. Wt: 273.83 g/mol
InChI Key: SEGAWLREFZVHQL-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3S and a molecular weight of 273.83 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride”, often involves oxidative annulation of amidines, ketones, and N,N-dimethylaminoethanol . Other methods include [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride”, can undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can be used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” include a molecular weight of 273.83 and a molecular formula of C12H20ClN3S . The boiling point and other specific properties are not provided in the retrieved sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : A study focused on the synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, highlighting their potential antifungal activities. The compounds demonstrated significant inhibition against Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential as antifungal agents (Wang et al., 2018).

  • Utility of Enaminonitriles in Synthesis : Enaminonitriles serve as precursors in the synthesis of biologically active thienopyrimidine derivatives, showcasing the versatility of these compounds in creating heterocyclic structures with potential pharmacological applications (Azab, 2008).

  • Cation Tautomerism and Structural Disorder : Research on pyrimidine cations revealed insights into their tautomerism and structural disorder, providing a deeper understanding of their molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).

  • Thiopyrimidine and Pyrane Derivatives : The preparation of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine led to a range of compounds, including thiopyrimidine and pyrane derivatives, which exhibited significant analgesic and antiparkinsonian activities, underscoring the therapeutic potential of these molecules (Amr et al., 2008).

properties

IUPAC Name

4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S.ClH/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11;/h6,11,13H,3-5,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGAWLREFZVHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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